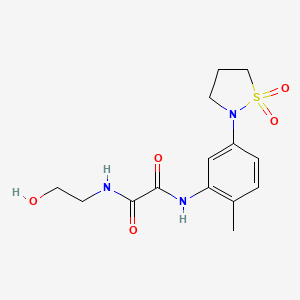

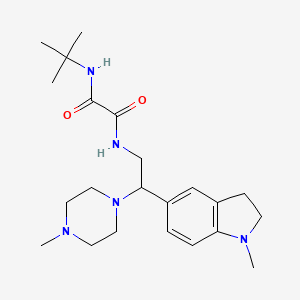

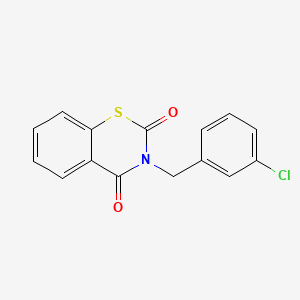

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isothiazolone derivatives, as mentioned in the first paper, involves a two-stage process where a linear oxamate is formed and subsequently cyclized to produce the heterocycle . Although the specific synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide is not described, it is likely that a similar approach could be used, starting with appropriate sulfamide and oxalate precursors, followed by cyclization and further functionalization to introduce the hydroxyethyl group.

Molecular Structure Analysis

The molecular structure of isothiazolone derivatives is characterized by a 1,1-dioxide substitution on the isothiazolidin ring, which is a common feature in the compound of interest . The presence of this moiety suggests that the compound may have similar reactivity and electronic properties to those described in the first paper.

Chemical Reactions Analysis

The first paper suggests that the isothiazolone derivatives can form stable complexes with solvents such as dimethylformamide . This indicates that this compound may also form similar complexes, which could be relevant in understanding its solubility and reaction behavior in different media.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the structure suggests that it would exhibit properties typical of oxalamides and isothiazolone dioxides. These might include moderate solubility in polar organic solvents, potential antibacterial activity as seen in oxazolidinone derivatives , and a certain degree of stability due to the presence of the 1,1-dioxide group.

科学的研究の応用

Antibacterial Applications

Oxazolidinones, such as N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide, are recognized for their unique mechanism of inhibiting bacterial protein synthesis. Studies have highlighted the in vitro effectiveness of oxazolidinone analogs against a wide range of clinically significant pathogens, including both Gram-positive and Gram-negative bacteria, without the development of rapid resistance (Zurenko et al., 1996). The lack of cross-resistance with other common antibiotics in strains resistant to them, such as vancomycin-resistant enterococci and penicillin-resistant pneumococci, further underscores the potential of oxazolidinones as a novel therapeutic option (Brickner et al., 1996).

Antimicrobial Efficacy

The antimicrobial efficacy of oxazolidinones extends to challenging infections like actinomycetoma produced by Nocardia brasiliensis, where novel oxazolidinone prodrugs have shown significant therapeutic effects in vivo (Espinoza-González et al., 2008). This suggests their applicability in treating mycetoma and possibly other infections caused by similarly hard-to-treat pathogens.

Synthesis and Structural Analysis

Research on oxazolidinones has also delved into the synthesis of new heterocyclic compounds based on this core structure, aiming to explore their biological activity and potential applications (Tlekhusezh et al., 1996; Chernysheva et al., 1999). These studies contribute to a deeper understanding of the chemical properties and potential modifications to enhance the therapeutic profile of oxazolidinones.

特性

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c1-10-3-4-11(17-6-2-8-23(17,21)22)9-12(10)16-14(20)13(19)15-5-7-18/h3-4,9,18H,2,5-8H2,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIAAFJSLHSYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)